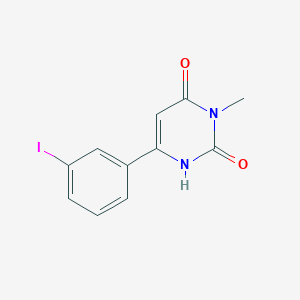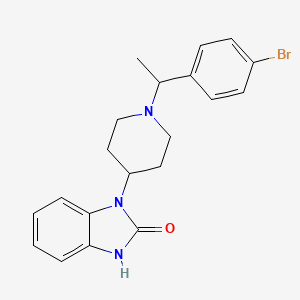
Brorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brorphine is a novel synthetic opioid that has recently emerged on the recreational drug market. It is a piperidine-based compound with a benzimidazolone structure. This compound was first identified in 2018 during research on functionally biased opioid compounds aimed at finding safer analgesics with reduced respiratory depression compared to traditional opioids . Despite its potential, this compound has been implicated in numerous adverse events and fatalities due to its high potency .
Métodos De Preparación
The synthesis of brorphine involves several steps, starting with the formation of the piperidine ring and subsequent attachment of the benzimidazolone moiety. The synthetic route typically includes:
Formation of the piperidine ring: This is achieved through a series of cyclization reactions.
Attachment of the benzimidazolone structure: This involves the reaction of the piperidine intermediate with a benzimidazolone precursor under specific conditions.
the synthesis generally follows standard organic chemistry protocols involving high-purity reagents and controlled reaction conditions .
Análisis De Reacciones Químicas
Brorphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy-metabolites, which have been detected in biological samples.
Reduction: Reduction reactions can modify the piperidine ring, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly involving the bromine atom, can lead to the formation of different analogs with varying potencies.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxy-metabolites and various substituted analogs .
Aplicaciones Científicas De Investigación
Brorphine has been primarily studied for its potential as an analgesic. Its high potency and efficacy in activating the μ-opioid receptor make it a candidate for pain management research . due to its significant adverse effects, its use in clinical settings is limited. In addition to its analgesic properties, this compound has been used in studies exploring the structure-activity relationships of synthetic opioids and their interactions with opioid receptors .
Mecanismo De Acción
Brorphine exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon binding, this compound activates the receptor, leading to the inhibition of neurotransmitter release and subsequent analgesia . The activation of the μ-opioid receptor also involves the recruitment of beta-arrestin-2, a regulatory protein that modulates receptor signaling and desensitization .
Comparación Con Compuestos Similares
Brorphine is structurally similar to other synthetic opioids such as fentanyl, benzylfentanyl, and bezitramide. it is sufficiently distinct to fall outside the formal definition of a “fentanyl analog” in certain jurisdictions . Compared to these compounds, this compound has a unique benzimidazolone structure that contributes to its high potency and efficacy .
Similar compounds include:
Fentanyl: A potent synthetic opioid with a structure similar to this compound but with different pharmacological properties.
Benzylfentanyl: Another synthetic opioid with structural similarities to this compound.
Bezitrimide: A synthetic opioid with a different core structure but similar analgesic effects.
Propiedades
Número CAS |
2244737-98-0 |
|---|---|
Fórmula molecular |
C20H22BrN3O |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |
Clave InChI |
CNOFBGYRMCBVLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



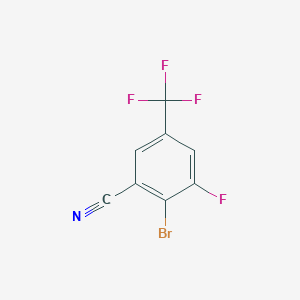
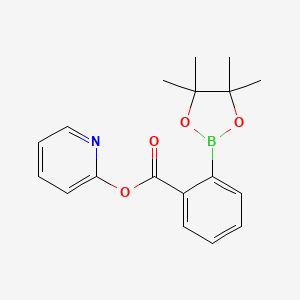

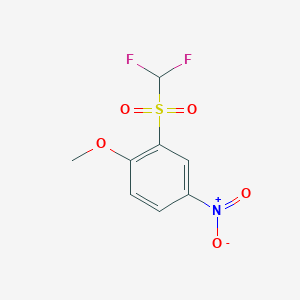
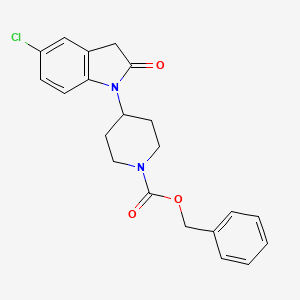
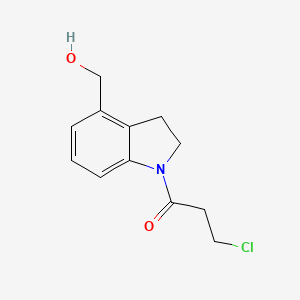
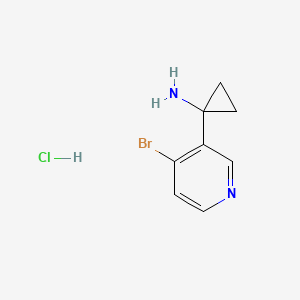

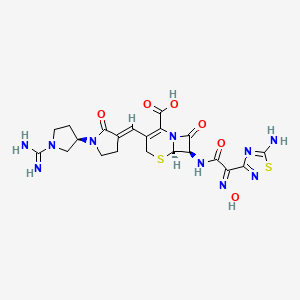
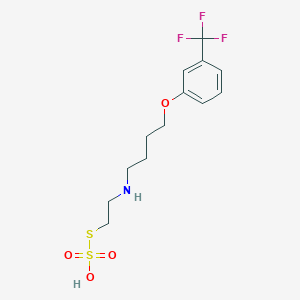
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
